molecular formula C20H26N4O2 B2751387 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one CAS No. 1211704-00-5

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one

Cat. No.: B2751387
CAS No.: 1211704-00-5
M. Wt: 354.454
InChI Key: VWXCOLHJJZMEIA-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The molecular targets include proteins such as ATF4 and NF-kB, which play crucial roles in these pathways .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as thieno[3,2-d]pyrimidine and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, but 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is unique due to its specific combination of neuroprotective and anti-inflammatory properties . The structural differences, such as the presence of the benzylpiperazine moiety, contribute to its distinct pharmacological profile.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-propan-2-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-16(2)18-12-19(25)24(15-21-18)14-20(26)23-10-8-22(9-11-23)13-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXCOLHJJZMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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